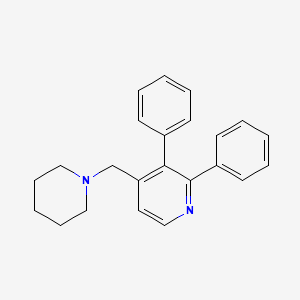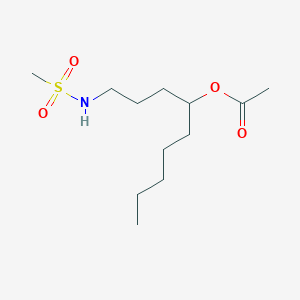
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H10F2N2O2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its pyrazole ring structure, which is substituted with a difluoromethyl group and a methyl group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate and methyl hydrazine. This reaction sequence forms the pyrazole ring and introduces the difluoromethyl and methyl substituents . The reaction conditions often include the use of a Lewis acid catalyst and a fluoride reagent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a sealed environment to prevent contamination and degradation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid.
Reduction: Formation of 3-difluoromethyl-1-methylpyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation . The difluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Isopyrazam: Another pyrazole-based fungicide with similar structural features.
Sedaxane: A fungicide with a difluoromethyl group, used in crop protection.
Bixafen: A pyrazole carboxamide fungicide with a similar mode of action.
Uniqueness: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both difluoromethyl and methyl groups on the pyrazole ring provides unique chemical properties that are not commonly found in other similar compounds .
Eigenschaften
Molekularformel |
C7H8F2N2O2 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
methyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-4(7(12)13-2)5(10-11)6(8)9/h3,6H,1-2H3 |
InChI-Schlüssel |
YJQZFIRWILVKCP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


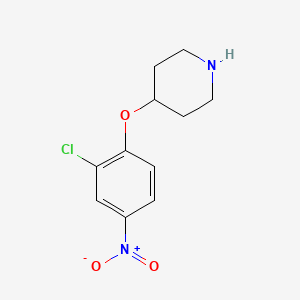
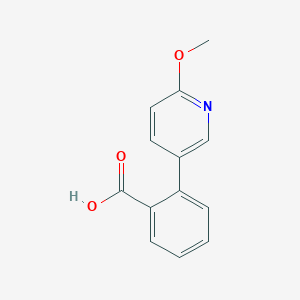
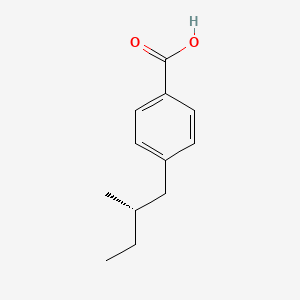

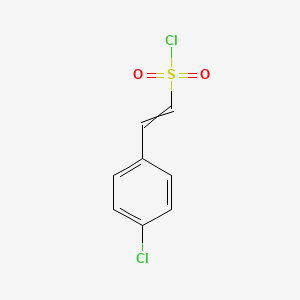
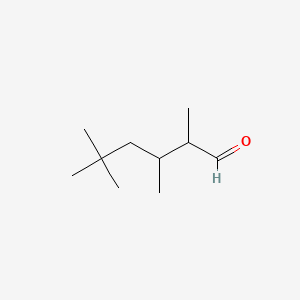
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)


![N-[2-(2-methylphenyl)ethyl]butanamide](/img/structure/B8736720.png)


